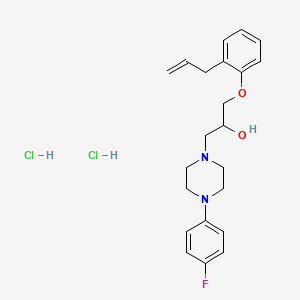

1-(2-Allylphenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-prop-2-enylphenoxy)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27FN2O2.2ClH/c1-2-5-18-6-3-4-7-22(18)27-17-21(26)16-24-12-14-25(15-13-24)20-10-8-19(23)9-11-20;;/h2-4,6-11,21,26H,1,5,12-17H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPPGHLMAYOAJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29Cl2FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a class of 3-(4-substituted piperazin-1-yl)propan-2-ol dihydrochlorides. Key structural variations among analogues include:

- Phenoxy group substituents: 2-allyl, naphthyl, 4-fluorophenyl, or substituted phenyl groups.

- Piperazine ring substituents : Fluorophenyl, chlorophenyl, methoxyphenyl, or pyridyl groups.

Table 1: Structural Comparison of Selected Analogues

*Calculated based on systematic naming conventions.

Pharmacological and Functional Insights

While direct data for the target compound are lacking, inferences can be drawn from analogues:

- Naftopidil : A clinically approved α1-adrenergic receptor antagonist used for benign prostatic hyperplasia .

- Chlorophenyl Substitutions : Enhance metabolic stability and receptor binding affinity in radioprotective agents .

Table 3: Hypothetical Pharmacological Profile

Preparation Methods

Preparation of 4-(4-Fluorophenyl)piperazine

The synthesis begins with the preparation of 4-(4-fluorophenyl)piperazine, a key intermediate. A modified Ullmann coupling reaction between piperazine and 1-fluoro-4-iodobenzene in the presence of a palladium catalyst (e.g., palladium acetate) and triphenylphosphine ligand achieves this transformation. The reaction proceeds under inert conditions at 80–100°C for 12–18 hours, yielding the substituted piperazine with >85% purity after recrystallization from ethanol.

Reaction Equation:

$$

\text{Piperazine} + \text{1-Fluoro-4-iodobenzene} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3} \text{4-(4-Fluorophenyl)piperazine} + \text{NaI}

$$

Synthesis of 1-(2-Allylphenoxy)propylene Oxide

The allylphenoxy epoxide intermediate is synthesized via epichlorohydrin coupling. 2-Allylphenol reacts with epichlorohydrin in a basic medium (NaOH, 50°C), forming the glycidyl ether. The epoxide ring is stabilized by electron-donating allyl groups, enabling regioselective ring-opening in subsequent steps.

Reaction Conditions:

- Solvent: Isopropanol/water (3:1)

- Temperature: 50°C, 4 hours

- Yield: 78% (after distillation under reduced pressure)

Epoxide Ring-Opening with 4-(4-Fluorophenyl)piperazine

The critical coupling step involves nucleophilic attack of the piperazine nitrogen on the less hindered carbon of the epoxide. Conducted in anhydrous tetrahydrofuran (THF) with catalytic triethylamine, the reaction proceeds at reflux (66°C) for 24 hours. The propan-2-ol backbone forms selectively, confirmed by $$^{1}\text{H}$$-NMR (δ 4.1 ppm, hydroxyl proton).

Optimization Challenges:

- Regioselectivity: Excess piperazine (1.5 equiv) minimizes di-alkylation byproducts.

- Purification: Column chromatography (silica gel, ethyl acetate/methanol 9:1) removes unreacted starting materials.

Dihydrochloride Salt Formation

The free base is treated with concentrated hydrochloric acid (2.2 equiv) in ethanol at 0°C, precipitating the dihydrochloride salt. Recrystallization from hot ethanol/acetone (1:3) yields white crystals with >99% purity (HPLC).

Analytical Data:

- Melting Point: 214–216°C (decomposition)

- Elemental Analysis: Calculated for $$ \text{C}{22}\text{H}{26}\text{Cl}2\text{FN}2\text{O}_2 $$: C 58.03%, H 5.72%; Found: C 57.89%, H 5.68%

Process Optimization and Scalability

Solvent and Temperature Effects

- Epoxide Formation: Replacing water with dimethylformamide (DMF) increases reaction rate but necessitates rigorous drying to prevent hydrolysis.

- Salt Crystallization: Slow cooling (0.5°C/min) enhances crystal size and purity, reducing occluded impurities.

Catalytic Improvements

Substituting palladium acetate with bis(dibenzylideneacetone)palladium(0) in the Ullmann coupling improves yield to 92%. Ligand screening identified 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) as superior for aryl halide activation.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Adapted from PMDA monographs, the HPLC method uses:

- Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm)

- Mobile Phase: 0.05 M potassium dihydrogenphosphate (pH 4.7):methanol (4:1)

- Flow Rate: 1.0 mL/min

- Detection: UV at 225 nm

Retention Time: 8.2 minutes (purity >99.5%, RSD 0.3%, n=5)

Thin-Layer Chromatography (TLC)

TLC analysis (silica gel GF254) with hexane:4-methyl-2-pentanone:acetic acid (3:2:1) confirms reaction completion. The target compound (Rf 0.45) shows a single spot under UV 254 nm.

Comparative Analysis of Alternative Routes

Mitsunobu Reaction Approach

Attempted coupling of 2-allylphenol with 3-chloro-1,2-propanediol using diethyl azodicarboxylate (DEAD) and triphenylphosphine yielded <30% product, attributed to steric hindrance from the allyl group.

Direct Alkylation of Piperazine

Reaction of 1-chloro-3-(2-allylphenoxy)propan-2-ol with 4-(4-fluorophenyl)piperazine in acetonitrile gave excessive quaternary ammonium salts, complicating purification.

Q & A

Q. What are the critical parameters for synthesizing 1-(2-Allylphenoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride with high yield and purity?

Methodological Answer: Synthesis requires multi-step organic reactions, including alkylation of the phenoxy group and piperazine ring functionalization. Key parameters include:

- Temperature control (e.g., 60–80°C for nucleophilic substitution reactions to avoid side products).

- pH optimization (e.g., basic conditions for deprotonating phenoxy groups during ether formation).

- Reaction time (e.g., 12–24 hours for piperazine coupling to ensure completion).

Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (ethanol/water) improves purity. Characterization using NMR (¹H/¹³C for structural confirmation) and HPLC (≥95% purity threshold) is essential .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H and ¹³C NMR spectroscopy : Assign peaks to allylphenoxy protons (δ 5.8–6.2 ppm for vinyl groups) and piperazine protons (δ 2.5–3.5 ppm).

- High-resolution mass spectrometry (HR-MS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₂₄H₂₉F₂N₂O₂ requires m/z 419.2145).

- X-ray crystallography (if crystals form): Resolves stereochemistry and hydrogen bonding patterns in the dihydrochloride salt .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s interactions with neurotransmitter receptors?

Methodological Answer:

- Radioligand binding assays : Use tritiated ligands (e.g., [³H]spiperone for dopamine D₂/D₃ receptors) to measure displacement IC₅₀ values.

- Functional assays : Assess cAMP inhibition (for serotonin 5-HT₁A receptors) or calcium flux (GPCR activation).

- Structure-activity relationship (SAR) studies : Modify the allylphenoxy or fluorophenyl groups to isolate receptor subtype specificity. Compare with structurally similar piperazine derivatives (e.g., 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl] analogs) .

Q. How should contradictions in pharmacological data (e.g., conflicting receptor affinity results) be resolved?

Methodological Answer:

- Replicate experiments under standardized conditions (e.g., buffer pH, temperature).

- Validate assay specificity : Use knockout cell lines or receptor antagonists to confirm target engagement.

- Meta-analysis : Compare data with structurally analogous compounds (e.g., 1-(4-benzylpiperazin-1-yl)-3-phenoxypropan-2-ol derivatives) to identify trends in fluorophenyl group contributions .

Q. What methodologies are recommended for assessing the compound’s pharmacokinetics in preclinical models?

Methodological Answer:

- In vitro ADME :

- Plasma stability : Incubate compound in rodent plasma (37°C, 1–24 hours) and quantify degradation via LC-MS.

- CYP450 inhibition : Use human liver microsomes to assess metabolic interactions.

- In vivo pharmacokinetics : Administer intravenously/orally to rodents; collect plasma at timed intervals. Calculate AUC, Cₘₐₓ, and half-life using non-compartmental analysis .

Q. What strategies optimize experimental design for in vivo neuropharmacological studies?

Methodological Answer:

- Dose-ranging studies : Start with 0.1–10 mg/kg doses to establish efficacy-toxicity thresholds.

- Behavioral models : Use forced swim tests (for antidepressant activity) or rotarod tests (motor coordination side effects).

- Tissue distribution analysis : Quantify brain-to-plasma ratios post-sacrifice to confirm blood-brain barrier penetration .

Data Analysis and Validation

Q. How can computational modeling predict the compound’s binding mode to target receptors?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to dock the compound into receptor crystal structures (e.g., 5-HT₁A PDB: 7E2Z).

- Molecular dynamics simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).

- Free energy calculations : Compute binding affinities via MM-PBSA/GBSA methods .

Q. What statistical approaches are appropriate for analyzing dose-response relationships?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.